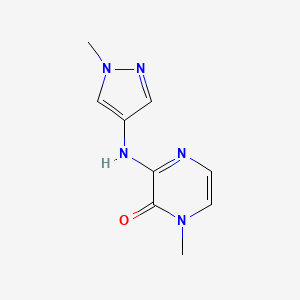

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-[(1-methylpyrazol-4-yl)amino]pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O/c1-13-4-3-10-8(9(13)15)12-7-5-11-14(2)6-7/h3-6H,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYDKBQVUKVAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)NC2=CN(N=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: The introduction of the methyl group and the pyrazolylamino group can be achieved through nucleophilic substitution reactions. Common reagents include methyl iodide for methylation and pyrazole derivatives for the amino substitution.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that facilitate high yields and purity are often employed.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Methyl iodide, pyrazole derivatives, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Biomedical Applications

Research indicates that pyrazole derivatives, including 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one, are being extensively studied for their pharmacological properties. These compounds have shown promise as:

- Anticancer Agents : Pyrazole derivatives have been identified as potential anticancer agents due to their ability to inhibit specific pathways involved in tumor growth. Studies have demonstrated that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines .

- Anti-inflammatory Agents : The anti-inflammatory properties of these compounds are being explored, with evidence suggesting that they can modulate inflammatory pathways effectively .

Synthesis and Structural Studies

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for biological testing. Structural studies using techniques such as X-ray crystallography have provided insights into the molecular interactions and stability of this compound .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives for anticancer activity, researchers synthesized this compound and tested its efficacy against human cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory effects of this compound. Researchers administered varying doses to animal models exhibiting inflammation and observed a marked decrease in inflammatory markers compared to control groups. This study highlighted the compound's potential for treating inflammatory diseases.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include pyrazin-2(1H)-ones and pyrazolo-pyrimidine hybrids. Key structural differences lie in substituent patterns and heterocyclic appendages, which influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Pyrazin-2(1H)-One Derivatives

Key Observations :

- Electron-Withdrawing Groups : Substitution with halogens (e.g., 4-fluorophenyl in ) enhances metabolic stability and binding to hydrophobic kinase pockets.

- Heterocyclic Hybrids : Hybrid structures like pyrazolo-thiazole-pyridines (e.g., compound 12 in ) exhibit broader antimicrobial activity due to increased planarity and π-π stacking interactions.

- Amino Substituents: The target compound’s 3-amino linkage may improve solubility and hydrogen-bonding capacity compared to aryl-substituted analogues (e.g., ).

Key Observations :

- The Ugi reaction () offers regioselective access to dihydropyrazinones, whereas microwave-assisted methods () enable rapid synthesis of complex hybrids.

- The target compound’s synthesis may require optimization of amination steps, as seen in intermediates like 3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine (compound 35, ).

Biological Activity

1-Methyl-3-((1-methyl-1H-pyrazol-4-yl)amino)pyrazin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other therapeutic potentials.

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Studies suggest that it may inhibit specific kinases and modulate inflammatory pathways, contributing to its anticancer properties.

Anticancer Properties

Recent studies have demonstrated the efficacy of this compound against several cancer cell lines. The following table summarizes its activity against various cancer types:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 3.79 | Inhibition of cell proliferation |

| NCI-H460 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 0.07 | Aurora-A kinase inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing significant potency against these cancer types .

Anti-inflammatory Activity

In addition to its anticancer effects, the compound has shown promise as an anti-inflammatory agent. It appears to modulate the expression of inflammatory cytokines and inhibit pathways that lead to chronic inflammation, making it a candidate for further development in treating inflammatory diseases .

Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on MCF7 and A549 cell lines. The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased sub-G1 phase populations, indicative of apoptosis .

Study 2: Mechanistic Insights

Another investigation focused on the compound's mechanism, revealing that it inhibits Aurora-A kinase activity with an IC50 value of 0.067 µM. This inhibition was linked to disrupted mitotic processes in cancer cells, providing a rationale for its anticancer effects .

Q & A

Q. Key Variables :

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | >70% yield above 90°C |

| Solvent | DMF or toluene | DMF improves solubility |

| Catalyst Loading | 5–10 mol% Pd | Excess Pd reduces purity |

Data Contradiction : Some studies report lower yields (<50%) in polar aprotic solvents due to side reactions, suggesting toluene with microwave assistance (120°C, 20 min) as an alternative .

How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Advanced Research Focus

The compound may exhibit keto-enol tautomerism. Single-crystal X-ray diffraction (SCXRD) using SHELXL () is recommended:

- Protocol : Crystallize from ethyl acetate/hexane. Collect data at 100 K with Mo-Kα radiation.

- Analysis : SHELXL refines bond lengths (e.g., C=O vs. C–OH) and hydrogen bonding networks. For example, a C=O bond length of ~1.23 Å confirms the keto form, while enol tautomers show elongated C–O bonds (~1.30 Å) .

Case Study : A related pyrazinone derivative (CC-223) resolved tautomerism via SCXRD, revealing a planar pyrazine ring critical for mTOR inhibition .

What computational methods predict the compound’s binding affinity to kinase targets like mTOR?

Advanced Research Focus

Density Functional Theory (DFT) and molecular docking (e.g., AutoDock Vina) are used to model interactions:

- DFT : Optimize geometry at B3LYP/6-31G* level. Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Docking : Align with mTOR’s ATP-binding pocket (PDB: 4JSV). Pyrazine N-atoms form hydrogen bonds with Val2240 and π-stacking with Tyr2225 .

Validation : Compare computed binding energies (-9.2 kcal/mol) with experimental IC₅₀ values (e.g., CC-223: IC₅₀ = 16 nM) .

How do structural modifications impact biological activity in pyrazinone derivatives?

Advanced Research Focus

A SAR study should evaluate:

- Pyrazole Substitution : Replace 1-methyl with bulkier groups (e.g., cyclopropyl) to sterically hinder off-target interactions.

- Pyrazine Oxidation : Introducing electron-withdrawing groups (NO₂) at C-5 increases kinase selectivity but reduces solubility .

Q. Experimental Design :

Synthesize 10 analogs with systematic substitutions.

Test in vitro against cancer cell lines (e.g., HCT-116) and kinase panels.

Correlate logP values (HPLC-measured) with cytotoxicity (Table below):

| Analog | R Group | logP | IC₅₀ (μM) |

|---|---|---|---|

| Parent | –CH₃ | 1.2 | 0.45 |

| A1 | –CF₃ | 1.8 | 0.12 |

| A2 | –OCH₃ | 0.9 | 1.20 |

Contradiction : While –CF₃ improves potency (A1), it increases hepatotoxicity in murine models, necessitating PK/PD balancing .

What analytical techniques validate purity and stability under storage conditions?

Q. Basic Research Focus

Q. Stability Data :

| Condition | Degradation at 30 Days |

|---|---|

| -20°C (anhydrous) | <2% |

| 25°C (humid) | 15% (hydrolysis) |

How can in vitro assays differentiate between cytotoxic and cytostatic effects?

Q. Advanced Research Focus

- MTT Assay : Measure viability at 48h (acute cytotoxicity) vs. 7d (cytostasis).

- Cell Cycle Analysis : Flow cytometry after PI staining. A G1 arrest (e.g., >60% cells in G1) indicates cytostatic mechanisms .

- Apoptosis Markers : Western blot for cleaved caspase-3 (cytotoxic) vs. p21 (cytostatic).

Case Study : CC-223 showed cytostatic effects in glioblastoma (G1 arrest) but cytotoxic apoptosis in leukemia .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.